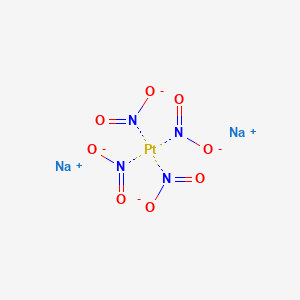
1-(Difluoromethoxy)-1,1-difluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-1,1-difluoroethane is a fluorinated organic compound with the molecular formula C3H4F4O. This compound is characterized by the presence of both difluoromethoxy and difluoroethane groups, making it a unique entity in the realm of fluorinated compounds. Fluorinated compounds are known for their stability and unique chemical properties, which make them valuable in various industrial and scientific applications.
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-1,1-difluoroethane typically involves the introduction of difluoromethoxy groups into an ethane backbone. One common method is the reaction of difluoromethyl ether with a suitable ethane derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the product .
Industrial production methods for this compound may involve continuous flow processes, which allow for the efficient and scalable production of the compound. These methods often utilize advanced technologies to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
1-(Difluoromethoxy)-1,1-difluoroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler fluorinated hydrocarbons.
Substitution: It can undergo substitution reactions where the difluoromethoxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Difluoromethoxy)-1,1-difluoroethane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its stability and unique properties make it useful in the study of biological systems and as a potential component in pharmaceuticals.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological molecules in unique ways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Difluoromethoxy)-1,1-difluoroethane involves its interaction with various molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The pathways involved in its action are still under investigation, but it is believed to influence cellular processes through its interactions with proteins and other macromolecules .
Comparison with Similar Compounds
1-(Difluoromethoxy)-1,1-difluoroethane can be compared with other fluorinated compounds such as:
1-(Difluoromethoxy)-1,1,2-trifluoroethane: This compound has an additional fluorine atom, which can alter its chemical properties and reactivity.
1,1-Dichloro-1-(difluoromethoxy)-2,2,2-trifluoroethane:
Difluoromethoxylated Ketones: These compounds serve as building blocks for various fluorinated heterocycles and have distinct applications in pharmaceuticals and agrochemicals.
Properties
CAS No. |
69948-29-4 |
|---|---|
Molecular Formula |
C3H4F4O |
Molecular Weight |
132.06 g/mol |
IUPAC Name |
1-(difluoromethoxy)-1,1-difluoroethane |
InChI |
InChI=1S/C3H4F4O/c1-3(6,7)8-2(4)5/h2H,1H3 |
InChI Key |
UDZIAMRQGBSXLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1'-Biphenyl]-4-propanol, beta-amino-, (betaR)-](/img/structure/B12644621.png)
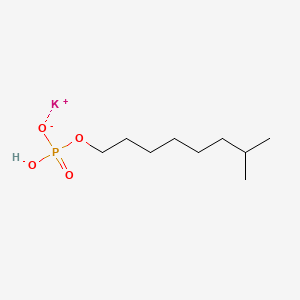

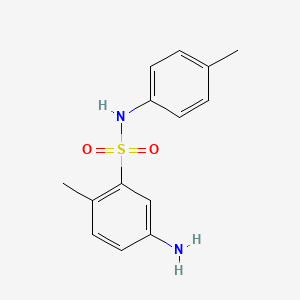
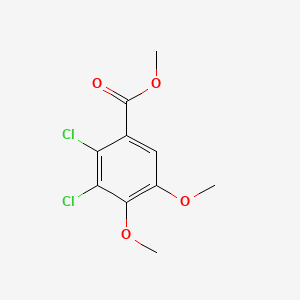
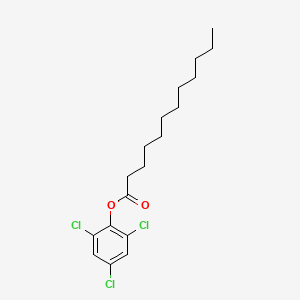
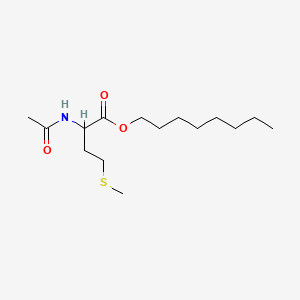

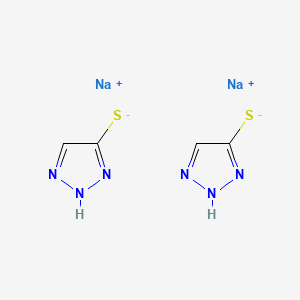
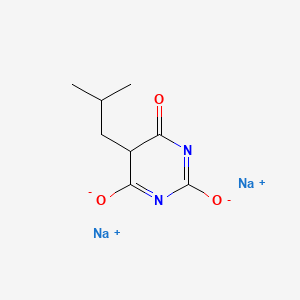
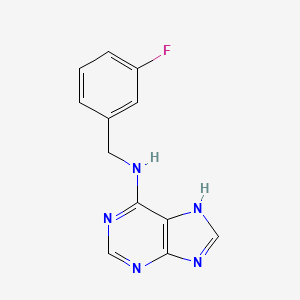
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)
